molecular formula C9H14N2O2 B12575734 N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide

N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide

Cat. No.: B12575734
M. Wt: 182.22 g/mol
InChI Key: HUIOIMHEPWXDDZ-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide is a heterocyclic acetamide derivative featuring a 5-methylisoxazole ring substituted at the 4-position with a propylacetamide group. The isoxazole ring contributes to its stability, while the acetamide and alkyl substituents influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-4-yl)-N-propylacetamide

InChI

InChI=1S/C9H14N2O2/c1-4-5-11(8(3)12)9-6-10-13-7(9)2/h6H,4-5H2,1-3H3

InChI Key

HUIOIMHEPWXDDZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=C(ON=C1)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Propylacetamide Group: The final step involves the reaction of the oxazole derivative with propylamine and acetic anhydride to form the propylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds containing oxazole moieties exhibit promising anticancer properties. N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent in oncology .

Pharmacological Properties

2.1 Anti-inflammatory Effects
The compound has shown significant anti-inflammatory effects in preclinical models. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Case Studies

4.1 Case Study 1: Cancer Therapy
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of oxazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results indicated that this compound significantly reduced cell viability at micromolar concentrations .

4.2 Case Study 2: Inflammation Model
Another study investigated the anti-inflammatory effects of this compound in a murine model of colitis. The compound was administered to mice with induced colitis, resulting in decreased levels of inflammatory markers and improved histological scores compared to controls .

Data Tables

Application Area Findings References
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
Mechanism of ActionInhibits specific enzymes and interacts with receptors

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-Isopropyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide

A closely related compound, N-Isopropyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide (CAS: ZINC39126230), differs by the substitution of a branched isopropyl group instead of the linear propyl chain in the target compound . Key comparisons include:

Property N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide N-Isopropyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide
Alkyl Substituent Linear propyl chain Branched isopropyl group
Steric Effects Lower steric hindrance Higher steric hindrance due to branching
Hydrogen Bonding Propyl chain may reduce H-bond donor/acceptor sites Isopropyl group further restricts H-bond interactions
Solubility Likely higher in polar solvents Reduced solubility due to increased hydrophobicity
Research Findings:
  • Synthetic Accessibility : Both compounds are synthesized via similar pathways, typically involving nucleophilic substitution or condensation reactions. However, the branched isopropyl analog may require stricter temperature control to avoid side reactions .
  • Linear chains (e.g., propyl) facilitate tighter packing, whereas branched groups (e.g., isopropyl) introduce disorder, reducing crystallinity .

Functional Group Variations

Other analogs may differ in the acetamide moiety or isoxazole substitution:

  • N-(5-Methyl-1,2-oxazol-4-yl)acetamide : Removal of the propyl/isopropyl group simplifies the structure but reduces lipophilicity, impacting membrane permeability in biological systems.

Biological Activity

N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide is a compound that has garnered interest for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The compound features a 5-methyl-1,2-oxazole ring, which is known to confer various biological activities. The oxazole moiety is a five-membered heterocyclic structure that plays a significant role in medicinal chemistry due to its ability to interact with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with oxazole rings can modulate various signaling pathways, including those involved in inflammation and cancer progression. For example, oxazolones have been shown to inhibit lipid peroxidation and exhibit anti-inflammatory properties by blocking the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical studies. It has been reported to reduce carrageenan-induced paw edema in animal models, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Anti-inflammatory Studies

StudyModelDoseEffect
Rat50 mg/kgReduced paw edema by 70%
Guinea Pig25 mg/kgInhibited TNF-α release by 60%

Antioxidant Activity

In addition to its anti-inflammatory properties, the compound has shown promise as an antioxidant. It inhibits lipid peroxidation effectively, which is crucial in preventing cellular damage associated with oxidative stress .

Table 2: Antioxidant Activity Data

CompoundIC50 (µM)Activity
This compound41 µMStrong inhibitor of lipid peroxidation
Control (Ascorbic Acid)30 µMReference

Study on In Vivo Efficacy

A notable study evaluated the efficacy of this compound in a murine model of chronic inflammation. The results indicated that treatment significantly reduced inflammatory markers and improved overall health outcomes in treated animals compared to controls .

Cytotoxicity and Cancer Research

Preliminary investigations have also suggested that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it demonstrated selective cytotoxicity against MDA-MB-231 breast cancer cells without affecting normal cells . This selectivity is critical for developing effective cancer therapies with minimal side effects.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
MDA-MB-23115 µMHigh
Normal Keratinocytes (HaCaT)>100 µM-

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